molecular formula C29H28N2O4S B3463247 N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3463247
M. Wt: 500.6 g/mol
InChI Key: SVHPYCDYAXJFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMPS is a sulfonylurea compound that has been synthesized and studied for its biological and physiological effects. In

Mechanism of Action

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts by binding to specific targets, such as ion channels and receptors, and modulating their activity. For example, this compound binds to the SUR2B subunit of the ATP-sensitive potassium channel and inhibits its activity, leading to an increase in intracellular calcium levels and a decrease in cardiac contractility. This compound also binds to the sulfonylurea receptor 1 and inhibits its activity, leading to a decrease in insulin secretion and a potential anti-cancer effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target it binds to. For example, in the cardiovascular system, this compound has been shown to decrease cardiac contractility, increase intracellular calcium levels, and reduce the risk of ischemic injury. In the nervous system, this compound has been shown to modulate the activity of ion channels, leading to changes in synaptic transmission and plasticity. In cancer cells, this compound has been shown to inhibit the activity of the sulfonylurea receptor 1, leading to a potential anti-cancer effect.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its specificity for certain targets, its ability to modulate the activity of ion channels and receptors, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for careful dosage and administration.

Future Directions

There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to explore its potential applications in other fields, such as immunology and metabolism. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cardiac arrhythmias and cancer. Furthermore, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel compounds with improved efficacy and safety profiles.

Scientific Research Applications

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields such as neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. In cardiovascular research, this compound has been shown to inhibit the activity of the SUR2B subunit of the ATP-sensitive potassium channel, which is involved in the regulation of cardiac function. In cancer research, this compound has been shown to inhibit the activity of the sulfonylurea receptor 1, which is involved in the regulation of insulin secretion and has been implicated in the development of certain types of cancer.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N,N-dibenzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4S/c1-35-27-19-17-26(18-20-27)31(36(33,34)28-15-9-4-10-16-28)23-29(32)30(21-24-11-5-2-6-12-24)22-25-13-7-3-8-14-25/h2-20H,21-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPYCDYAXJFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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